molecular formula C4H9NS B017427 Thioisobutyramide CAS No. 13515-65-6

Thioisobutyramide

Cat. No. B017427
CAS RN: 13515-65-6
M. Wt: 103.19 g/mol
InChI Key: NPCLRBQYESMUPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thioisobutyramide derivatives involves multiple steps, including reactions that incorporate thiourea functionalities. For instance, the synthesis and characterization of 1,3-Diisobutyl thiourea, which shares a similar synthesis pathway with thioisobutyramides, involve single crystal X-ray diffraction and DFT calculations to understand its structure (Altaf et al., 2015). Another example is the synthesis of N-Sulfanylethylaminooxybutyramide (SEAoxy), a novel thioester equivalent for native chemical ligation, highlighting the versatility of thioisobutyramide derivatives in synthesis applications (Tsuda et al., 2016).

Molecular Structure Analysis

The molecular structure of thioisobutyramide derivatives is often elucidated using techniques such as X-ray crystallography. These compounds can exhibit various structural motifs, such as monoclinic structures with specific space groups, indicating the diverse crystalline forms these molecules can adopt. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing these structures (Altaf et al., 2015).

Chemical Reactions and Properties

Thioisobutyramide and its derivatives participate in various chemical reactions, demonstrating their reactivity and functional versatility. For example, the reaction of thio acids with azides represents a novel amide synthesis strategy, showcasing the utility of thio compounds in forming complex amides under chemoselective conditions (Ning et al., 2003). These reactions are essential for synthesizing architecturally complex molecules that are difficult to access through conventional methods.

Scientific Research Applications

  • Terahertz (THz) Technology in Biomedicine : Terahertz technology, which may involve thio analogues, is widely used in biomedical applications like characterizing amino acids, polypeptides, DNA, proteins, and cancer detection (Gong et al., 2019).

  • Thio Analogs in Neuropharmacology : Thio analogues of certain compounds have been studied as weak GABA agonists and inhibitors, potentially capable of penetrating the blood-brain barrier, which is significant in neuropharmacological research (Krogsgaard‐Larsen et al., 1983).

  • Thiopeptides in Antibacterial Research : Thiopeptides are known for their potent antibacterial properties, particularly against Gram-positive bacteria, making them valuable in antimicrobial research (Vinogradov & Suga, 2020).

  • Structural Studies of Thiourea Derivatives : Research on 1,3-Diisobutyl thiourea, which has a specific monoclinic structure, contributes to the understanding of molecular structures and intermolecular bonding (Altaf et al., 2015).

  • Thioflavin T in Amyloid Research : Thioflavin T (ThT) is used in studying amyloid fibrils formation, important in researching various neurodegenerative diseases (Kuznetsova et al., 2016).

  • Tandem High-Resolution Mass Spectrometry (THRMS) : This technology, possibly utilizing thio compounds, is extensively used in pharmaceutical research, food safety, and environmental contamination studies (Lin et al., 2015).

  • Thioflavin T in Nucleic Acid Research : Thioflavin T is a crucial tool in recognizing non-canonical nucleic acid conformations, aiding in diagnosing various diseases (Verma et al., 2021).

  • Dihydrolipoic Acid in Antioxidant Research : This compound is an efficient scavenger of radicals and aids in vitamin E recycling, significant in oxidative stress and aging research (Kagan et al., 1992).

Safety And Hazards

Thioisobutyramide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylpropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCLRBQYESMUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447922
Record name 2-methylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropanethioamide

CAS RN

13515-65-6
Record name 2-methylpropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
FH Suydam, WE Greth… - The Journal of Organic …, 1969 - ACS Publications
The scope of the reaction of ethyl chloroformate with amides as a preparation of ethyl imidate hydrochlorides has been investigated. The imidate salts havebeen prepared successfully …
Number of citations: 34 pubs.acs.org
JC Martin, RD Burpitt, PG Gott, M Harris… - The Journal of Organic …, 1971 - ACS Publications
… to give eventually 2 mol of the corresponding thioisobutyramide and carbon dioxide. The reaction proceeded stepwise to give first 1 mol of thioisobutyramide and 1 mol of the thio…
Number of citations: 38 pubs.acs.org
SM Jimenez, R Beaver, TL Pourpoint - … 70th JPM/PIB/48th SMBS/44th …, 2023 - ntrs.nasa.gov
… When substituting thiourea with the alkyl groups seen in thioisobutyramide (3), the RDT and IDT also increase. This behavior was expected as methyl groups add bulkiness to the core …
Number of citations: 2 ntrs.nasa.gov
T EKSTRAND - actachemscand.org
… Acetone and ammonium cyanide yielded ce-amino-isobutyronitrile which after acetylation and addition of hydrogen sulphide gave ct-acetylamino-thioisobutyramide 3, which with …
Number of citations: 0 actachemscand.org
Z Sun, L Yan, G Ji, G Wang, L Ma, M Jiang, C Li… - Applied Catalysis A …, 2021 - Elsevier
An efficient protocol for heterogeneous hydroaminocarbonylation of olefins with ammonium chloride without addition of acid additive has been developed for the first time. We …
Number of citations: 4 www.sciencedirect.com
K Sota, M Aida, K Noda, A Hayashi - Agricultural and Biological …, 1972 - Taylor & Francis
… lution of I1.0 g of thioisobutyramide, was added dropwise with stirring a solution of 13.6 g of (CICH2)2CO in 30 ml of benzene, while maintaining the reaction temperature between 70-75'…
Number of citations: 5 www.tandfonline.com
V Korotchenko, R Sathunuru, L Gerena… - Journal of medicinal …, 2015 - ACS Publications
Chloroquine (CQ) has been used as first line malaria therapeutic drug for decades. Emergence of CQ drug-resistant Plasmodium falciparum malaria throughout endemic areas of the …
Number of citations: 29 pubs.acs.org
B Narayana, KKV Raj, BV Ashalatha, NS Kumari… - European journal of …, 2004 - Elsevier
… Thioformamide, thioacetamide and thioisobutyramide were prepared by reacting corresponding amides with P 2 S 5 in diethylether [10]. Substituted thioureas were synthesized by the …
Number of citations: 131 www.sciencedirect.com
MC Joshi, TJ Egan - Current Topics in Medicinal Chemistry, 2020 - ingentaconnect.com
The side-chains of quinoline antimalarial agents are the major concern of focus to build novel and efficaciaous bioactive and clinical antimalarials. Bioative antimalarial analogs may …
Number of citations: 16 www.ingentaconnect.com
M Komatsu, S Minakata, Y Oderaotoshi - Arkivoc, 2006 - arkat-usa.org
We present herein effective generation and cycloaddition of azomethine ylides and azomethine imines utilizing 1, 4-metallatropic strategy in this. Since the metallatropy are based on …
Number of citations: 18 www.arkat-usa.org

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